molecular formula C15H10F2N2O2S2 B11357509 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357509
M. Wt: 352.4 g/mol
InChI Key: XEFPVVBRGGPPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of difluoromethyl, sulfanyl, phenyl, thiophenyl, and oxazole groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophenyl group: This can be achieved through palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling.

    Attachment of the difluoromethyl group: This step may involve the use of difluoromethylating agents under controlled conditions.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    Thiazoles: These compounds also contain a sulfur atom and have diverse biological activities.

    Oxazoles: Similar in structure but may have different substituents, leading to varied chemical

Properties

Molecular Formula

C15H10F2N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H10F2N2O2S2/c16-15(17)23-10-5-3-9(4-6-10)18-14(20)11-8-12(21-19-11)13-2-1-7-22-13/h1-8,15H,(H,18,20)

InChI Key

XEFPVVBRGGPPTA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.